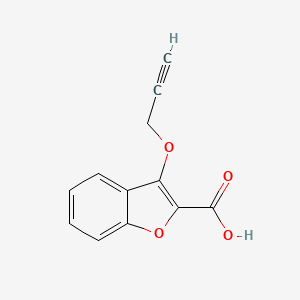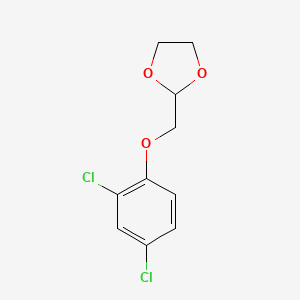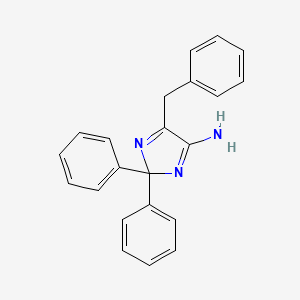![molecular formula C13H10BrN3O3S B15054259 Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a bromine substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Formation of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromobenzo[d]thiazole: Shares the thiazole ring and bromine substituent.
5-Hydroxy-1H-pyrazole: Shares the pyrazole ring and hydroxyl group.
Methyl 2-(1-(benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate: Similar structure without the bromine substituent.
Uniqueness
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is unique due to the presence of both the bromine substituent and the combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C13H10BrN3O3S |
|---|---|
Peso molecular |
368.21 g/mol |
Nombre IUPAC |
methyl 2-[2-(6-bromo-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C13H10BrN3O3S/c1-20-12(19)6-8-5-11(18)17(16-8)13-15-9-3-2-7(14)4-10(9)21-13/h2-5,16H,6H2,1H3 |
Clave InChI |
NFGRXKHXZMLXGC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)






![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)
![4-Chloro-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B15054242.png)

![(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol](/img/structure/B15054251.png)
![N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B15054265.png)
